

Spectroscopic and Physicochemical Characterization of Dibenzoyl Diazene: A Technical Guide

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Compound of Interest

Compound Name: *Diazene, dibenzoyl-*

Cat. No.: *B15495372*

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Introduction

Dibenzoyl diazene, with the chemical formula $C_{14}H_{10}N_2O_2$, is an organic compound of significant interest in various fields of chemical research, including organic synthesis and materials science. Its structure, featuring a central diazene moiety flanked by two benzoyl groups, imparts unique electronic and chemical properties. This technical guide provides a comprehensive overview of the spectroscopic data of dibenzoyl diazene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this data are also presented, along with a visualization of the analytical workflow. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the characterization of this molecule.

Molecular Structure and Properties

- IUPAC Name: N,N'-Dibenzoyldiazene
- Molecular Formula: $C_{14}H_{10}N_2O_2$
- Molecular Weight: 238.24 g/mol
- CAS Number: 959-31-9

Spectroscopic Data

The following sections present the spectroscopic data for dibenzoyl diazene. It is important to note that while some of this data is based on experimental findings for closely related compounds, it provides a reliable reference for the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for dibenzoyl diazene are summarized below. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.2 - 8.4	Multiplet	4H	Aromatic Protons (ortho to C=O)
~ 7.5 - 7.7	Multiplet	6H	Aromatic Protons (meta and para to C=O)

Note: The predicted chemical shifts are based on the analysis of similar aromatic compounds containing benzoyl and diazene functionalities.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~ 165 - 170	Carbonyl Carbon (C=O)
~ 134 - 136	Aromatic Carbon (ipso, attached to C=O)
~ 130 - 133	Aromatic Carbon (para to C=O)
~ 128 - 130	Aromatic Carbons (ortho and meta to C=O)

Note: The predicted chemical shifts are based on known values for benzoyl derivatives and related diazene compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for dibenzoyl diazene are presented in Table 3.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 1680 - 1650	Strong	C=O Stretch (Amide I)
~ 1600 - 1585	Medium	Aromatic C=C Stretch
~ 1500 - 1400	Medium	Aromatic C=C Stretch
~ 1450 - 1400	Medium	N=N Stretch (Azo group)

Note: The N=N stretching frequency in azo compounds can be weak and is often difficult to observe.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The key mass spectral data for dibenzoyl diazene are summarized in Table 4.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
238	Moderate	[M] ⁺ (Molecular Ion)
105	High	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
77	High	[C ₆ H ₅] ⁺ (Phenyl cation)

Note: The fragmentation pattern is predicted to be dominated by the stable benzoyl and phenyl cations.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectroscopic characterization of dibenzoyl diazene.

Synthesis of Dibenzoyl Diazene

A common method for the synthesis of dibenzoyl diazene is the oxidation of N,N'-dibenzoylhydrazine.

- **Preparation of N,N'-Dibenzoylhydrazine:** Benzoyl chloride (2 equivalents) is reacted with hydrazine hydrate (1 equivalent) in a suitable solvent such as dichloromethane or pyridine at 0°C. The reaction mixture is stirred for several hours, and the resulting white precipitate of N,N'-dibenzoylhydrazine is collected by filtration, washed with water, and dried.
- **Oxidation to Dibenzoyl Diazene:** The N,N'-dibenzoylhydrazine is dissolved in a suitable solvent like dichloromethane. An oxidizing agent, such as N-bromosuccinimide (NBS) or lead tetraacetate, is added portion-wise at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and a reducing agent solution (e.g., sodium thiosulfate) to remove any excess oxidizing agent. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield dibenzoyl diazene, which can be further purified by recrystallization.

NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the purified dibenzoyl diazene is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- **Data Acquisition:**

- ^1H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ^{13}C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid dibenzoyl diazene is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.
- **Instrumentation:** The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded and automatically subtracted from the sample spectrum.

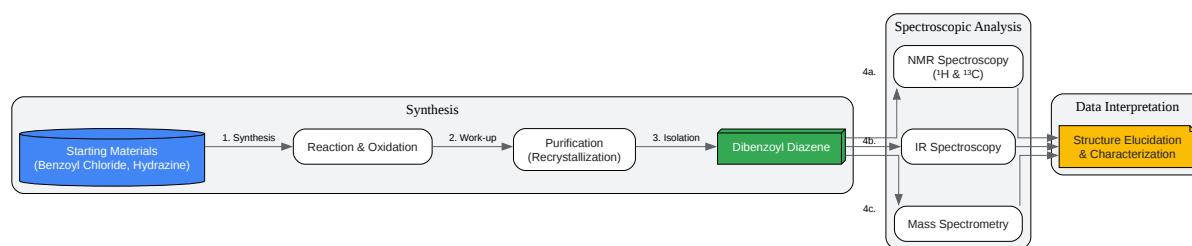
Mass Spectrometry

- **Sample Preparation:** A dilute solution of dibenzoyl diazene is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- **Instrumentation:** The mass spectrum is obtained using a mass spectrometer, typically with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
- **Data Acquisition:**
 - **EI-MS:** The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are then accelerated and analyzed by the mass analyzer.

- ESI-MS: The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions that are then introduced into the mass analyzer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of dibenzoyl diazene.



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Caption: Experimental workflow for the synthesis and spectroscopic characterization of dibenzoyl diazene.

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